(-)-Epicatechin

Catalog No.
S527258
CAS No.
490-46-0
M.F
C15H14O6
M. Wt
290.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(-)-Epicatechin

CAS Number

490-46-0

Product Name

(-)-Epicatechin

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol

Molecular Formula

C15H14O6

Molecular Weight

290.27 g/mol

InChI

InChI=1S/C15H14O6/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7/h1-5,13,15-20H,6H2/t13-,15-/m1/s1

InChI Key

PFTAWBLQPZVEMU-UKRRQHHQSA-N

SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Solubility

Soluble in DMSO.

Synonyms

(+)-Catechin, (+)-Cyanidanol, (+)-Cyanidanol-3, (-)-Epicatechin, (2R,3R)-2-(3,4-Dihydroxyphenyl)-3,5,7-chromanetriol, 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, (2R-cis)-, 3,3',4',5,7-Flavanpentol, Catechin, Catechinic Acid, Catechuic Acid, Catergen, Cianidanol, Cyanidanol 3, Cyanidanol-3, Epicatechin, KB 53, KB-53, KB53, Z 7300, Zyma

Canonical SMILES

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Isomeric SMILES

C1[C@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O

Description

The exact mass of the compound (−)-Epicatechin is 290.07904 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 755824. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromans. It belongs to the ontological category of catechin in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]. However, this does not mean our product can be used or applied in the same or a similar way.

(-)-Epicatechin is a naturally occurring flavanol, a type of flavonoid, found in various foods like cocoa, green tea, and grapes. It has gained significant interest in scientific research due to its potential health benefits (). Here's a breakdown of its applications in scientific research:

Antioxidant Properties

One of the most widely studied aspects of (-)-epicatechin is its potent antioxidant activity. Several studies have demonstrated its ability to combat free radicals, molecules that damage cells and contribute to various diseases (). Research suggests that (-)-epicatechin consumption can increase the body's overall antioxidant capacity ().

Chronic Disease Management

Research is exploring the potential role of (-)-epicatechin in managing chronic diseases like diabetes and cancer. Studies in animals and humans suggest it might help regulate blood sugar levels in diabetic patients (). Additionally, its anti-angiogenic and anti-proliferative properties show promise in hindering cancer cell growth (). However, more research is needed to fully understand its mechanism of action in these conditions.

(-)-Epicatechin is a flavanol, a type of polyphenolic compound predominantly found in various plant sources, particularly in cocoa, tea, apples, and grapes. It is characterized by its unique structure, which includes a catechin backbone with specific hydroxyl group orientations that contribute to its biological properties. The molecular formula for (-)-Epicatechin is C15H14O6C_{15}H_{14}O_6 and it has a molecular weight of approximately 290.3 g/mol . This compound exists primarily in the cis configuration, which plays a crucial role in its reactivity and biological interactions.

The mechanism of action of (-)-epicatechin is still under investigation, but several potential pathways are being explored:

  • Antioxidant activity: The hydroxyl groups in its structure are believed to scavenge free radicals, protecting cells from oxidative damage [, ].
  • Vasodilation: Studies suggest it may improve blood flow by promoting relaxation of blood vessel walls [].
  • Modulation of protein synthesis: (-)-Epicatechin might influence the expression of proteins involved in muscle growth and metabolism.
Due to its multiple hydroxyl groups, which can act as nucleophiles or electrophiles. Key reactions include:

  • Oxidation Reactions: (-)-Epicatechin can undergo oxidation to form various products, including dimeric forms and other derivatives. These reactions are often catalyzed by reactive oxygen species .
  • Maillard Reaction: In food chemistry, (-)-Epicatechin has been shown to inhibit the formation of advanced glycation end products by trapping carbonyl compounds during the Maillard reaction, which is significant in food processing and health implications .
  • Radical Scavenging: The compound exhibits antioxidant properties by scavenging free radicals, thus preventing oxidative damage in biological systems .

The biological activities of (-)-Epicatechin are extensive and include:

  • Antioxidant Properties: Its ability to neutralize free radicals contributes to its protective effects against oxidative stress-related diseases .
  • Cardiovascular Benefits: Research indicates that (-)-Epicatechin may improve endothelial function and reduce blood pressure, contributing to cardiovascular health .
  • Neuroprotective Effects: Studies suggest potential benefits for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease, through mechanisms involving anti-inflammatory actions and modulation of neuronal signaling pathways .

Several methods exist for synthesizing (-)-Epicatechin:

  • Natural Extraction: The most common method involves extracting the compound from natural sources such as cocoa beans or green tea leaves using solvent extraction techniques.
  • Chemical Synthesis: Laboratory synthesis can be achieved through various organic reactions, including the condensation of flavanone derivatives or through enzymatic processes that utilize specific enzymes to catalyze the formation of the flavanol structure .
  • Biotransformation: Microbial fermentation processes can also be employed to produce (-)-Epicatechin from precursor compounds using specific strains of bacteria or fungi .

(-)-Epicatechin has numerous applications across various fields:

  • Nutraceuticals: Used as a dietary supplement for its health benefits related to cardiovascular and metabolic health.
  • Food Industry: Incorporated into functional foods due to its antioxidant properties and ability to enhance shelf life by inhibiting oxidative reactions .
  • Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare formulations aimed at reducing oxidative stress on the skin.

Research has highlighted several interaction studies involving (-)-Epicatechin:

  • Protein Interactions: Studies indicate that (-)-Epicatechin can bind to proteins, influencing their structure and function, which may have implications for enzyme activity and signaling pathways within cells .
  • Drug Interactions: Investigations into its potential interactions with pharmaceutical compounds suggest that (-)-Epicatechin may modulate the bioavailability and efficacy of certain drugs through metabolic pathways .

Several compounds are structurally similar to (-)-Epicatechin. Here is a comparison highlighting its uniqueness:

CompoundStructure TypeUnique Features
CatechinFlavanolMore stable than epicatechin; different hydroxyl positioning affects reactivity .
Epigallocatechin GallateFlavanolContains an additional gallate group; more potent antioxidant properties than epicatechin .
QuercetinFlavonoidContains a ketone group; exhibits different biological activities related to inflammation .
ProcyanidinsPolymerized FlavanolsLarger oligomeric structures; known for strong antioxidant capacity but different bioavailability compared to epicatechins .

(-)-Epicatechin stands out due to its specific configuration and biological activities that contribute significantly to human health benefits, particularly in cardiovascular protection and antioxidant capacity.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

0.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

5

Exact Mass

290.07903816 g/mol

Monoisotopic Mass

290.07903816 g/mol

Heavy Atom Count

21

LogP

0.51 (LogP)
0.51

Appearance

Solid powder

Melting Point

240 °C

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

34PHS7TU43

GHS Hazard Statements

Aggregated GHS information provided by 42 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.62%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Livertox Summary

Flavocoxid is a medical food consisting of plant derived flavonoids which have antiinflammatory activity and are used to treat chronic osteoarthritis. Flavocoxid has been linked to minor elevations in serum enzyme levels during therapy and to rare instances of clinically apparent liver injury.

Drug Classes

Herbal and Dietary Supplements

Pictograms

Irritant

Irritant

Other CAS

7295-85-4
100786-01-4
154-23-4
8001-48-7
18829-70-4

Metabolism Metabolites

Epicatechin has known human metabolites that include Phloroglucinol and 5-(3',4'-dihydroxyphenyl)-gamma-valerolactone.

Use Classification

Polyketides [PK] -> Flavonoids [PK12] -> Flavans, Flavanols and Leucoanthocyanidins [PK1202]

Dates

Modify: 2023-08-15

Tauchen, J., Huml, L., Rimpelova, S., et al. Flavonoids and related members of the aromatic polyketide group in human health and disease: Do they really work? Molecules 25(17), 3846 (2020).

Xu, J.Z., Yeung, S.Y.V., Chang, Q., et al. Comparison of antioxidant activity and bioavailability of tea epicatechins with their epimers. Br. J. Nutr. 91(6), 873-881 (2004).

Suganuma, M., Okabe, S., Kai, Y., et al. Synergistic effects of (−)-epigallocatechin gallate with (−)-epicatechin, sulindac, or tamoxifen on cancer-preventive activity in the human lung cancer cell line PC-9. Cancer Res. 59(1), 44-47 (1999).

Prince, P.D., Fischerman, L., Toblli, J.E., et al. LPS-induced renal inflammation is prevented by (−)‐epicatechin in rats. Redox Biol. 11, 342-349 (2017).

Waffo-Téguo, P., Hawthorne, M.E., Cuendet, M., et al. Potential cancer-chemopreventive activities of wine stilbenoids and flavans extracted from grape (Vitis vinifera) cell cultures. Nutr. Cancer 40(2), 173-179 (2001).



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